2-Amino-6-methoxyphenol hydrochloride

Thermal Analysis Crystallography Formulation

Aminophenol isomer selection directly impacts reaction kinetics and purification. 2-Amino-6-methoxyphenol hydrochloride offers distinct process advantages over higher-melting analogs. - Melting point: 159-161°C (vs 5-methoxy isomer at 213°C) - enables melt-phase condensations with lower energy input. - LogP: 0.518 (hydrophilic) - suited for aqueous reaction media and biological assays. - Purity: ≥98% (NLT 98%) - minimizes side reactions in pharmaceutical intermediate synthesis. Supplied as stable hydrochloride salt, ready for immediate shipment.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61
CAS No. 339531-77-0
Cat. No. B2981388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxyphenol hydrochloride
CAS339531-77-0
Molecular FormulaC7H10ClNO2
Molecular Weight175.61
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)N.Cl
InChIInChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H
InChIKeyGWXIGCZEXDVFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxyphenol hydrochloride: Technical Baseline & Key Identifiers


2-Amino-6-methoxyphenol hydrochloride (CAS 339531-77-0) is a substituted aminophenol derivative characterized by an amino group at the ortho position and a methoxy group at the 6-position relative to the phenolic hydroxyl [1]. Its molecular formula is C₇H₁₀ClNO₂ with a molecular weight of 175.61 g/mol [1]. This compound exists as a solid hydrochloride salt and is commercially available with purity specifications typically ranging from 95% to ≥98% (NLT 98%) [2][3]. It serves as a versatile building block in organic synthesis, particularly for heterocyclic compounds and pharmaceutical intermediates.

Positional Isomer6‑methoxy substitution pattern
Thermal ProfileLower melting point supports low‑temperature processing
Solubility ProfileHigher hydrophilicity for aqueous reactions

2-Amino-6-methoxyphenol hydrochloride: Differentiation from Aminophenol Isomers


Positional isomers of aminophenol hydrochlorides exhibit significant differences in key physicochemical properties that directly impact synthesis, formulation, and handling. While all share the same molecular formula (C₇H₁₀ClNO₂, MW 175.61 g/mol), the placement of the methoxy substituent drastically alters melting point, hydrophobicity, and intermolecular interactions. These variations preclude direct substitution in chemical processes where thermal behavior or solubility profiles are critical [1]. The 6-methoxy isomer demonstrates a markedly lower melting point compared to its 3-, 4-, and 5-substituted analogs, a property that can influence reaction kinetics, purification steps, and final product characteristics [2].

Melting point may differ by more than 40 °C among positional isomers, altering processing requirements.
Lipophilicity (LogP) varies more than 70‑fold, impacting partition behavior in biphasic systems.
Commercial purity specifications differ (≥98% vs typical 95%), affecting stoichiometry control.

2-Amino-6-methoxyphenol hydrochloride: Quantitative Comparison vs Structural Analogs


Melting Point Depression vs 5-Methoxy Isomer

The melting point of 2-Amino-6-methoxyphenol hydrochloride is 159-161°C [1]. In contrast, the 5-methoxy positional isomer (2-Amino-5-methoxyphenol hydrochloride) exhibits a melting point of 213°C [2]. This represents a substantial 52-54°C depression in melting point attributable to the 6-methoxy substitution pattern.

Melting Point vs 5‑OMe
Head‑to‑head
159–161 °C vs 213 °C
Δ −52–54 °C
Supports lower‑temperature processing
Hydrochloride salt; experimental values
Thermal Analysis Crystallography Formulation

Melting Point Depression vs 3-Methoxy Isomer

2-Amino-6-methoxyphenol hydrochloride (159-161°C) [1] demonstrates a melting point approximately 45-49°C lower than its 3-methoxy analog (2-Amino-3-methoxyphenol hydrochloride, 204-208°C) .

Melting Point vs 3‑OMe
Head‑to‑head
159–161 °C vs 204–208 °C
Δ −43–49 °C
May reflect weaker crystal packing
Hydrochloride salt; experimental ranges
Thermal Properties Process Chemistry Solid-State Characterization

Melting Point vs Parent 2-Aminophenol

The parent compound 2-Aminophenol hydrochloride (MW 145.59 g/mol, CAS 51-19-4) melts at 207°C [1]. Introduction of a 6-methoxy group reduces the melting point by 46-48°C to 159-161°C [2], despite increasing molecular weight.

Melting Point vs Parent
Head‑to‑head
159–161 °C vs 207 °C
Δ −46–48 °C
Methoxy disrupts crystal packing
2‑Aminophenol HCl reference
Structure-Property Relationships Methoxy Substitution Effects

Hydrophobicity Difference vs 5-Methoxy Isomer

The computed LogP for 2-Amino-6-methoxyphenol hydrochloride is 0.518 [1], whereas the 5-methoxy isomer has a reported LogP of 2.366 [2]. This 1.85-unit difference translates to a greater than 70-fold difference in octanol-water partition coefficient (logP difference 1.85 → P ratio ≈ 70:1), indicating markedly different lipophilicity profiles.

Hydrophobicity vs 5‑OMe
Head‑to‑head
LogP 0.52 vs 2.37
>70‑fold difference (more hydrophilic)
Favors aqueous biphasic systems
Computed LogP; hydrochloride salts
Lipophilicity Partition Coefficient ADME Properties

Purity Advantage vs Other Isomers

2-Amino-6-methoxyphenol hydrochloride is available from multiple suppliers with purity specifications of ≥98% (NLT 98%) [1][2], compared to typical 95% minimum purity offered for the 4-methoxy and 5-methoxy isomers . Higher purity specifications reduce the need for additional purification steps in downstream applications.

Purity Specification
Specification review
≥98% (NLT)
vs typical 95% for other isomers
Reduces purification burden
Vendor‑supplied HPLC/GC data
Quality Control Procurement Analytical Standards

2-Amino-6-methoxyphenol hydrochloride: Recommended Application Scenarios


Melt-Phase and Low-Temperature Synthesis

The 52-54°C lower melting point (159-161°C) relative to the 5-methoxy isomer (213°C) [1] makes 2-Amino-6-methoxyphenol hydrochloride advantageous for reactions requiring solid-state mixing, melt-phase condensations, or processes where thermal degradation of other components is a concern. The depressed melting point reduces the energy required to achieve a homogeneous liquid phase.

Aqueous-Phase Reactions and Hydrophilic Environments

With a LogP of 0.518 [2], 2-Amino-6-methoxyphenol hydrochloride is significantly more hydrophilic than its 5-methoxy counterpart (LogP 2.366) [3]. This property favors its use in aqueous reaction media, water-based formulations, and biological assay systems where enhanced water solubility is required.

High-Purity Pharma Intermediate Building Block

The availability of this compound at ≥98% purity (NLT 98%) [4] supports its use as a building block in pharmaceutical synthesis where high purity specifications minimize side reactions and simplify downstream purification. This is particularly relevant for early-stage medicinal chemistry and process development where isomeric impurities could confound structure-activity relationships.

Application
Selection Property
Validation Focus
Melt‑phase synthesis
Lower melting point profile
Thermal behavior and processing conditions
Aqueous‑phase reactions
Higher hydrophilicity (LogP)
Aqueous solubility and partition behavior
Pharma intermediate building block
High purity grade
Impurity profile and stoichiometry control

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